Silane, (chlorophenyl)trimethyl-
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Overview
Description
It is a derivative of silane where one of the hydrogen atoms is replaced by a chlorophenyl group and the remaining three hydrogen atoms are replaced by methyl groups . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (chlorophenyl)trimethylsilane typically involves the reaction of chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C6H4ClMgBr+ClSi(CH3)3→C6H4ClSi(CH3)3+MgBrCl
The reaction is typically conducted in anhydrous ether or tetrahydrofuran (THF) as the solvent .
Industrial Production Methods: Industrial production of (chlorophenyl)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: (Chlorophenyl)trimethylsilane can undergo nucleophilic substitution reactions where the chlorophenyl group can be replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in various organic reactions, particularly in the reduction of carbonyl compounds to alcohols.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Major Products:
Alcohols: Reduction of carbonyl compounds using (chlorophenyl)trimethylsilane results in the formation of alcohols.
Silylated Alkanes: Hydrosilylation reactions produce silylated alkanes as major products.
Chemistry:
Organic Synthesis:
Biology and Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to modify molecular structures.
Industry:
Mechanism of Action
The mechanism of action of (chlorophenyl)trimethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. The silicon atom in the compound has a high affinity for oxygen and other electronegative elements, which facilitates the formation of strong Si-O and Si-C bonds. In reduction reactions, the silicon-hydrogen bond donates a hydride ion (H-) to the substrate, reducing it to the corresponding alcohol or alkane . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Trimethylsilane: (CH3)3SiH, used as a reducing agent and in the semiconductor industry.
Triphenylsilane: (C6H5)3SiH, used in hydrosilylation and as a radical reducing agent.
Trichlorosilane: HSiCl3, used in the production of high-purity silicon and as a reducing agent.
Uniqueness:
Reactivity: (Chlorophenyl)trimethylsilane has unique reactivity due to the presence of the chlorophenyl group, which can participate in additional substitution reactions.
Applications: Its use in both organic synthesis and industrial applications makes it a versatile compound compared to other silanes.
Properties
CAS No. |
30851-85-5 |
---|---|
Molecular Formula |
C9H13ClSi |
Molecular Weight |
184.74 g/mol |
IUPAC Name |
(2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI Key |
CLZTZCUXBOSNMN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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